molecular formula C12H16F2O2 B8001509 (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol

Cat. No.: B8001509
M. Wt: 230.25 g/mol
InChI Key: ZXHMVOXHORHXQS-UHFFFAOYSA-N
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Description

(3,5-Difluoro-2-(isopentyloxy)phenyl)methanol: is a chemical compound with the molecular formula C12H16F2O2 . It is characterized by the presence of two fluorine atoms at the 3rd and 5th positions, an iso-pentoxy group at the 2nd position, and a benzyl alcohol group. This compound is primarily used in scientific research and as an intermediate in chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with a fluorinated benzene derivative.

    Reduction: The final step involves the reduction of the intermediate compound to introduce the benzyl alcohol group. This is often achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed:

Scientific Research Applications

Chemistry: (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated benzyl alcohols on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure imparts unique properties to the final products, such as increased stability and reactivity .

Mechanism of Action

The mechanism of action of (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This compound may act on various pathways, including enzyme inhibition and receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3,5-Difluorobenzyl alcohol: Similar structure but lacks the iso-pentoxy group.

    2,4-Difluoro-3-methoxybenzyl alcohol: Contains methoxy group instead of iso-pentoxy group.

    3,5-Dichloro-2-iso-pentoxybenzyl alcohol: Contains chlorine atoms instead of fluorine.

Uniqueness: (3,5-Difluoro-2-(isopentyloxy)phenyl)methanol is unique due to the presence of both fluorine atoms and the iso-pentoxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[3,5-difluoro-2-(3-methylbutoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2O2/c1-8(2)3-4-16-12-9(7-15)5-10(13)6-11(12)14/h5-6,8,15H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHMVOXHORHXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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